3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a bromophenoxy group and a morpholinyl substituent, contributing to its potential pharmacological properties. The molecular formula is with a molecular weight of approximately 401.256 g/mol .
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can be classified as:
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves several key steps:
The synthesis may involve techniques such as refluxing, solvent extraction, and purification methods like column chromatography to isolate the desired product. Reaction conditions such as temperature, time, and solvent choice are crucial for optimizing yield and purity .
The molecular structure of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can be represented using various chemical notation systems:
InChI=1S/C20H20BrO4/c1-12(2)11-23-14-8-9-15-18(10-14)24-13(3)20(19(15)22)25-17-7-5-4-6-16(17)21/h4-10H,1,11H2,2-3H3
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3Br
The compound exhibits a complex structure with multiple functional groups that influence its reactivity and biological activity. The presence of the bromine atom enhances electrophilicity, while the hydroxyl group contributes to hydrogen bonding capabilities.
The compound may undergo several types of chemical reactions:
Reactions involving this compound require careful control of conditions such as pH, temperature, and concentration to achieve desired outcomes without side reactions .
The mechanism of action for 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is likely related to its interaction with biological targets at the molecular level.
Studies indicate that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties .
The compound is expected to have:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at discovering novel therapeutic agents.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: